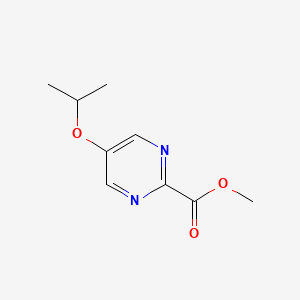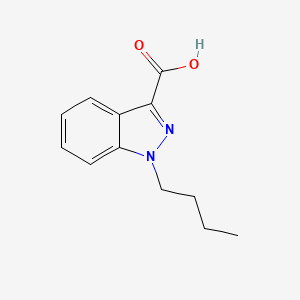![molecular formula C15H16N4O B13937447 3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile CAS No. 661459-16-1](/img/structure/B13937447.png)
3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a benzonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Methyl-1-piperidinyl)methyl]benzonitrile
- 5-(1-methyl-2-piperidinyl)-2-(3-pyridinyl)pyridine
- 6-Methoxy-2-[(3S)-1-(1-methyl-4-piperidinyl)-3-pyrrolidinyl]-1H-benzimidazole .
Uniqueness
3-[5-(3-Methyl-2-piperidinyl)-1,2,4-oxadiazol-3-yl]benzonitrile is unique due to its combination of a piperidine ring, an oxadiazole ring, and a benzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
661459-16-1 |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
3-[5-(3-methylpiperidin-2-yl)-1,2,4-oxadiazol-3-yl]benzonitrile |
InChI |
InChI=1S/C15H16N4O/c1-10-4-3-7-17-13(10)15-18-14(19-20-15)12-6-2-5-11(8-12)9-16/h2,5-6,8,10,13,17H,3-4,7H2,1H3 |
InChI-Schlüssel |
AJXUBPRKXKBQSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCNC1C2=NC(=NO2)C3=CC=CC(=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)







![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)
